An In-Depth Technical Guide to 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt: Structure, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Piperidin-4-yl)morpholine trifluoroacetate salt, a key building block in modern medicinal chemistry. We will delve into its chemical structure, synthesis, and detailed analytical characterization. Furthermore, this guide will explore its diverse applications in the development of novel therapeutics, offering insights into its role as a pharmacophore in targeting various receptors and signaling pathways. The discussion will also address the critical considerations surrounding the use of trifluoroacetate salts in drug development, providing a balanced perspective for researchers.
Introduction: The Significance of the 4-(Piperidin-4-yl)morpholine Scaffold
The 4-(Piperidin-4-yl)morpholine moiety is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The combination of the piperidine and morpholine rings offers a unique three-dimensional structure that can be strategically modified to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[3] This scaffold is a cornerstone in the design of agents targeting the central nervous system (CNS), as well as in the development of treatments for inflammatory diseases and cancer.[2][4][5]
The trifluoroacetate (TFA) salt form is frequently encountered during the synthesis and purification of novel compounds, primarily due to the widespread use of trifluoroacetic acid in reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] While convenient for initial studies, the choice of the TFA salt has implications for biological activity and subsequent drug development, a topic that will be critically examined in this guide.[7][8]
Chemical Structure and Properties
The core structure of 4-(Piperidin-4-yl)morpholine consists of a piperidine ring substituted at the 4-position with a morpholine ring. In the trifluoroacetate salt, the basic nitrogen atoms of the piperidine and/or morpholine rings are protonated and form an ionic bond with the trifluoroacetate anion (CF₃COO⁻).
Table 1: Physicochemical Properties of 4-(Piperidin-4-yl)morpholine and its Trifluoroacetate Salt
| Property | 4-(Piperidin-4-yl)morpholine (Free Base) | 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt |
| Molecular Formula | C₉H₁₈N₂O | C₁₁H₁₉F₃N₂O₃ |
| Molecular Weight | 170.25 g/mol [9] | 284.28 g/mol [10] |
| Appearance | White to off-white solid | White solid[10] |
| Melting Point | 40-43 °C[10] | Not explicitly reported, but the free base melts at 40-43 °C. |
| Boiling Point | 100-115 °C at 0.15-0.20 mm Hg[10] | Not applicable |
| Solubility | Soluble in water and common organic solvents. | Expected to have good solubility in water and polar organic solvents. |
Synthesis and Characterization
The synthesis of 4-(Piperidin-4-yl)morpholine trifluoroacetate salt can be achieved through a multi-step process, culminating in the deprotection of a protected piperidine precursor and subsequent salt formation.
Synthetic Protocol
A representative synthesis involves the reductive amination of a protected piperidone, followed by deprotection and salt formation.[10]
Experimental Protocol: Synthesis of 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt [10]
-
Reductive Amination: To a stirred solution of tert-butyl 4-oxo-piperidine-1-carboxylate in a suitable solvent such as tetrahydrofuran (THF), add morpholine and a titanium-based catalyst (e.g., tetraisopropyl titanate). Stir the reaction mixture at room temperature.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture and continue stirring overnight.
-
Work-up: Quench the reaction with water. Filter the mixture and concentrate the filtrate. Partition the residue between an organic solvent (e.g., ether) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Deprotection and Salt Formation: Dissolve the resulting solid in a solution of trifluoroacetic acid in a suitable solvent like dichloromethane. Stir at room temperature.
-
Isolation: Remove the solvent and lyophilize the residue to obtain 4-(Piperidin-4-yl)morpholine trifluoroacetate as a white solid.[10]
Caption: Synthetic workflow for 4-(Piperidin-4-yl)morpholine trifluoroacetate salt.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of the parent compound. For 4-(Piperidin-4-yl)morpholine, the protonated molecule ([M+H]⁺) is observed at an m/z of 171.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of 4-(Piperidin-4-yl)morpholine would show characteristic signals for the protons on the piperidine and morpholine rings. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be indicative of the ring structures.[11][12]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would display distinct signals for the carbon atoms of the piperidine and morpholine rings, with the carbons attached to heteroatoms appearing at lower field.[13][14][15]
-
¹⁹F NMR: For the trifluoroacetate salt, ¹⁹F NMR is a powerful tool to confirm the presence and quantify the trifluoroacetate counter-ion.[16]
-
-
Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-N, C-O, and N-H bonds would be expected. The trifluoroacetate counter-ion would also exhibit strong characteristic absorption bands.[17][18]
Table 2: Expected Analytical Data for 4-(Piperidin-4-yl)morpholine Trifluoroacetate Salt
| Analytical Technique | Expected Observations |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 171 (for the free base)[10] |
| ¹H NMR | Complex multiplet signals corresponding to the piperidine and morpholine ring protons. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the piperidine and morpholine rings. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group of the trifluoroacetate anion. |
| FT-IR | Characteristic peaks for C-H, C-N, C-O, and N-H stretching and bending vibrations, as well as strong absorptions for the trifluoroacetate anion. |
Applications in Drug Discovery and Medicinal Chemistry
The 4-(Piperidin-4-yl)morpholine scaffold is a versatile building block for the synthesis of a wide array of pharmacologically active compounds.
Role as a Pharmacophore
The piperidine and morpholine rings can serve as key pharmacophoric elements, engaging in crucial interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors or can be protonated to form ionic interactions. The overall shape and conformational flexibility of the scaffold allow it to fit into diverse binding pockets.
Therapeutic Targets
Derivatives of 4-(Piperidin-4-yl)morpholine have shown activity against a variety of therapeutic targets:
-
VLA-4 Antagonists: Morpholinyl-4-piperidinylacetic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes.[4] Oral administration of these compounds has shown efficacy in animal models of airway inflammation.[4]
-
Histamine H₃ and Sigma-1 Receptor Antagonists: Certain piperidine derivatives incorporating the 4-morpholinopiperidine scaffold have demonstrated dual antagonist activity at histamine H₃ and sigma-1 receptors, suggesting potential applications in the treatment of neuropathic pain.[19]
-
Dopamine D₄ Receptor Antagonists: The morpholine scaffold has been a key element in the development of potent and selective dopamine D₄ receptor antagonists, which are being investigated for the treatment of CNS disorders such as Parkinson's disease-related dyskinesias.[5]
-
Anticancer Agents: The piperidine and morpholine moieties are found in known antitumor drugs, and novel quinoxaline derivatives incorporating these scaffolds have shown promising cytotoxic activity against various cancer cell lines.[2]
-
Antidiabetic Agents: Derivatives of 4-(piperidin-4-yl)morpholine have been investigated for their potential as antidiabetic agents, with some compounds acting as positive allosteric modulators of the GLP-1 receptor.[3]
Signaling Pathway Involvement: VLA-4 Antagonism
As potent VLA-4 antagonists, 4-(Piperidin-4-yl)morpholine derivatives can modulate downstream signaling pathways involved in cell adhesion and inflammation. VLA-4, expressed on leukocytes, binds to vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells, a critical step in the recruitment of inflammatory cells to tissues. By blocking this interaction, these antagonists can inhibit leukocyte trafficking and subsequent inflammatory responses.
Caption: Mechanism of action of a 4-(Piperidin-4-yl)morpholine derivative as a VLA-4 antagonist.
The Trifluoroacetate Salt Form: A Critical Perspective
The use of trifluoroacetate salts in drug discovery warrants careful consideration due to the potential for the TFA counter-ion to influence experimental outcomes.
Advantages of TFA Salts in Early Development
-
Ease of Formation: TFA salts are readily formed during the standard purification of synthetic compounds by RP-HPLC using TFA as a mobile phase modifier.[6]
-
Good Solubility: TFA salts often exhibit good solubility in aqueous and organic solvents, facilitating their use in initial biological screening assays.
-
Improved Lyophilizate Cake: In some cases, TFA salts can result in a more manageable lyophilized powder compared to other salt forms.[6]
Potential Drawbacks and Considerations
-
Biological Activity of TFA: The trifluoroacetate anion itself can exhibit biological activity, potentially confounding the interpretation of assay results.[7][8] It has been reported to both inhibit and, in some cases, promote cell proliferation.[7][8]
-
Regulatory Scrutiny: Regulatory agencies may view TFA salts with greater scrutiny compared to more common pharmaceutical salts like hydrochloride or acetate, due to concerns about potential toxicity.[7]
-
Immunogenicity: There is some concern that TFA salts could induce undesirable immune responses, although some FDA-approved drugs exist as TFA salts without reported issues.[6]
-
Impact on Physicochemical Properties: The choice of counter-ion can significantly impact a compound's stability, solubility, and hygroscopicity.
Mitigating Risks and Best Practices
-
Control Experiments: When using TFA salts in biological assays, it is crucial to include a "TFA alone" control to assess any effects of the counter-ion.[8]
-
Salt Exchange: For lead compounds progressing to later stages of development, it is often advisable to perform a salt exchange to a more pharmaceutically acceptable form, such as hydrochloride or acetate.[6]
-
Thorough Characterization: Regardless of the salt form, a thorough characterization of the material is essential to ensure its identity, purity, and stoichiometry.
Conclusion
4-(Piperidin-4-yl)morpholine trifluoroacetate salt is a valuable and readily accessible intermediate for the synthesis of a wide range of biologically active molecules. Its versatile scaffold has been successfully exploited to develop potent modulators of various therapeutic targets. While the trifluoroacetate salt form is convenient for early-stage research, a comprehensive understanding of its potential impact on biological assays and downstream development is critical. By employing rigorous experimental design, including appropriate controls and consideration of alternative salt forms, researchers can effectively leverage the potential of this important building block in the quest for novel therapeutics.
References
- BenchChem Technical Support Team. Technical Support Center: Impact of Acetate vs. Trifluoroacetate Salt on Cell Viability. BenchChem. 2025.
-
AmbioPharm. Which salt form should I choose for my peptide? Available from: [Link]
- Moore JV, Cross ER, An Y, et al. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discuss. 2025.
- Chiba J, Machinaga N, Takashi T, et al. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. Bioorg Med Chem Lett. 2005;15(1):41-45.
- Szałaj N, Kuder K, Satała G, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chem Neurosci.
-
MDPI. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available from: [Link]
-
Peptidesciences. Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Available from: [Link]
- Google Patents. WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
- Little MJ, Aubry N, Beaudoin ME, Goudreau N, LaPlante SR. Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis. J Pharm Biomed Anal. 2007;43(4):1324-1330.
-
EurekAlert!. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization. Available from: [Link]
-
PubChem. 4-(Piperidin-4-yl)morpholine hydrochloride. Available from: [Link]
-
ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]
-
PharmaCompass. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]
-
Pharmaffiliates. CAS No : 53617-35-9 | Product Name : 4-(Piperidin-4-yl)morpholine. Available from: [Link]
-
NIH. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Available from: [Link]
-
PubChem. 4-Morpholinopiperidine. Available from: [Link]
-
Indian Journal of Chemistry. Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
-
NIST. Morpholine. Available from: [Link]
-
ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available from: [Link]
-
Journal of Al-Nahrain University. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Available from: [Link]
-
SpectraBase. 4-[2-Fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]morpholine - Optional[13C NMR]. Available from: [Link]
-
NIST. Morpholine, 4-methyl-. Available from: [Link]
-
Scribd. PE ATR-FTIR Polymer Library - 4 | PDF. Available from: [Link]
-
NIST. Morpholine, 4-methyl-. Available from: [Link]
Sources
- 1. 4-Morpholinopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. 4-(PIPERIDIN-4-YL)-MORPHOLINE | 436099-97-7 [chemicalbook.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scribd.com [scribd.com]
- 19. pubs.acs.org [pubs.acs.org]
